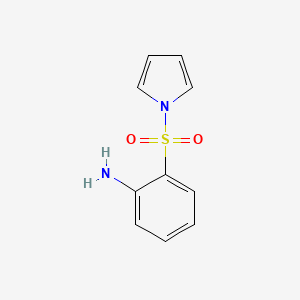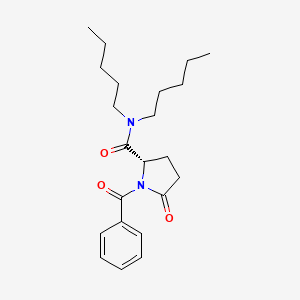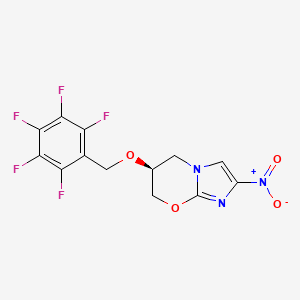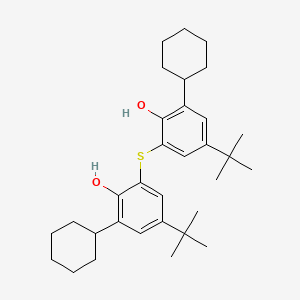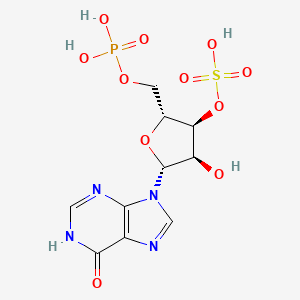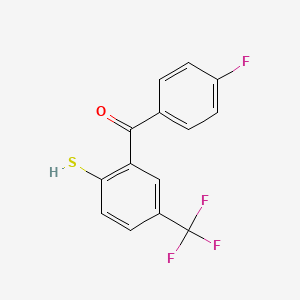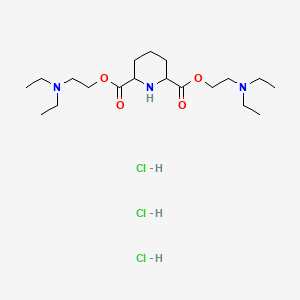
3-m-Toluidinopropane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-m-Toluidinopropane-1,2-diol: is an organic compound with the molecular formula C10H15NO2 It is a derivative of toluidine and is characterized by the presence of a propanediol group attached to the toluidine moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 3-(m-Toluidin)propan-1,2-diol erfolgt in der Regel durch die Reaktion von Glycidol mit m-Toluidin. Die Reaktion verläuft unter milden Bedingungen, oft in Gegenwart eines Katalysators, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsmethoden: In industrieller Umgebung kann die Produktion von 3-(m-Toluidin)propan-1,2-diol durch Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Einsatz effizienter Katalysatoren, hochskaliert werden. Der Prozess kann auch Reinigungsschritte umfassen, um die hohe Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 3-(m-Toluidin)propan-1,2-diol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können sie, abhängig von den verwendeten Reagenzien, in verschiedene reduzierte Formen umwandeln.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile können in Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann Oxidation Chinone ergeben, während Reduktion Alkohole oder Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Chemie: In der Chemie wird 3-(m-Toluidin)propan-1,2-diol als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht es ihm, an verschiedenen chemischen Reaktionen teilzunehmen, was es zu einem wertvollen Baustein macht .
Biologie: In der biologischen Forschung kann diese Verbindung verwendet werden, um Enzym-Interaktionen und Stoffwechselwege zu untersuchen. Seine Struktur ermöglicht es ihm, mit bestimmten Enzymen zu interagieren, was Einblicke in ihre Wirkmechanismen liefert .
Medizin: Seine Fähigkeit, verschiedene chemische Transformationen zu durchlaufen, macht es zu einem vielseitigen Ausgangsmaterial für die Arzneimittelsynthese .
Industrie: Industriell wird diese Verbindung bei der Produktion von Spezialchemikalien und -materialien verwendet. Ihre einzigartigen Eigenschaften machen sie für die Herstellung von Polymeren, Harzen und anderen fortschrittlichen Materialien geeignet .
Wirkmechanismus
Der Wirkmechanismus von 3-(m-Toluidin)propan-1,2-diol beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme und andere Proteine binden und deren Aktivität und Funktion verändern. Diese Interaktion kann verschiedene biochemische Pfade beeinflussen und zu Veränderungen in zellulären Prozessen führen .
Wirkmechanismus
The mechanism of action of 3-m-Toluidinopropane-1,2-diol involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Toloxaton: Eine verwandte Verbindung, die als Antidepressivum verwendet wird.
3-Monochlorpropan-1,2-diol: Eine weitere verwandte Verbindung mit unterschiedlichen chemischen Eigenschaften und Anwendungen.
Einzigartigkeit: 3-(m-Toluidin)propan-1,2-diol ist aufgrund seiner spezifischen Struktur einzigartig, die es ihm ermöglicht, an einer Vielzahl von chemischen Reaktionen teilzunehmen. Seine Vielseitigkeit macht es in verschiedenen Bereichen wertvoll, von der Chemie bis zur Medizin .
Eigenschaften
CAS-Nummer |
42902-52-3 |
|---|---|
Molekularformel |
C10H15NO2 |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
3-(3-methylanilino)propane-1,2-diol |
InChI |
InChI=1S/C10H15NO2/c1-8-3-2-4-9(5-8)11-6-10(13)7-12/h2-5,10-13H,6-7H2,1H3 |
InChI-Schlüssel |
JODOBYDEHOMWRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


